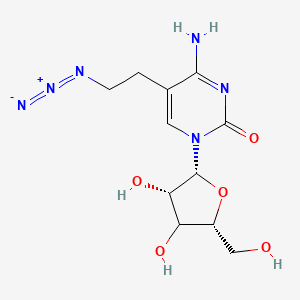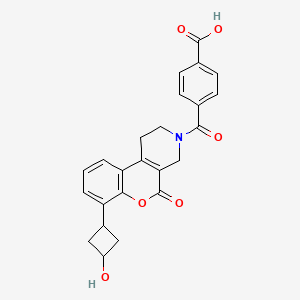
Mthfd2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mthfd2-IN-1 is a small molecule inhibitor targeting the enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme involved in one-carbon metabolism, which is crucial for the synthesis of purines and thymidylate. This enzyme is highly expressed in cancer cells but not in most healthy adult tissues, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mthfd2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to isolate the final product. The process must also comply with regulatory standards for safety and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Mthfd2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Mthfd2-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of MTHFD2 in one-carbon metabolism and its impact on cellular processes
Biology: Helps in understanding the metabolic pathways involving MTHFD2 and its regulation in different cell types
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its selective inhibition of MTHFD2, which is overexpressed in various cancers
Mechanism of Action
Mthfd2-IN-1 exerts its effects by selectively inhibiting the enzyme MTHFD2. This inhibition disrupts the one-carbon metabolism pathway, leading to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. The compound binds to the active site of MTHFD2, blocking its catalytic activity and preventing the conversion of methylenetetrahydrofolate to formyltetrahydrofolate .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: An antifolate drug used in cancer therapy that targets dihydrofolate reductase, another enzyme in the folate pathway.
Pemetrexed: A chemotherapy drug that inhibits multiple enzymes involved in folate metabolism, including thymidylate synthase.
Raltitrexed: Another antifolate drug that specifically inhibits thymidylate synthase.
Uniqueness of Mthfd2-IN-1
This compound is unique in its selective inhibition of MTHFD2, which is overexpressed in cancer cells but not in most healthy adult tissues. This selectivity reduces the potential for side effects and makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-[7-(3-hydroxycyclobutyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
InChI |
InChI=1S/C24H21NO6/c26-16-10-15(11-16)17-2-1-3-19-18-8-9-25(12-20(18)24(30)31-21(17)19)22(27)13-4-6-14(7-5-13)23(28)29/h1-7,15-16,26H,8-12H2,(H,28,29) |
InChI Key |
WVRJGGMMSBHEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(C(=CC=C3)C4CC(C4)O)OC2=O)C(=O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



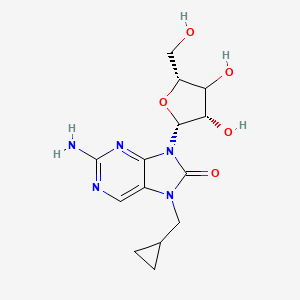

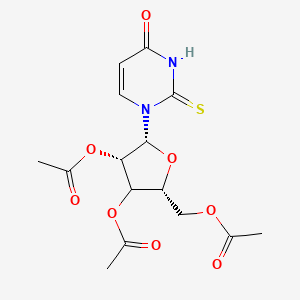
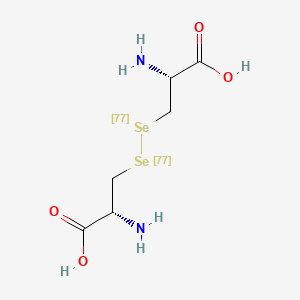
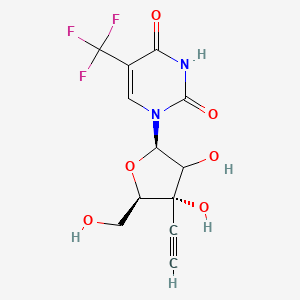
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

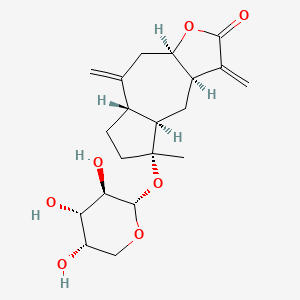
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
